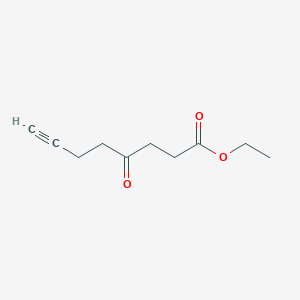

Ethyl 4-oxooct-7-ynoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 4-oxooct-7-ynoate |

InChI |

InChI=1S/C10H14O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h1H,4-8H2,2H3 |

InChI Key |

RCCPZXQZWXWRJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC#C |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways

The synthesis of Ethyl 4-oxooct-7-ynoate and related γ-keto alkynes can be achieved through several synthetic routes. One common approach involves the acylation of an appropriate acetylide with an ethyl ester-containing acylating agent. Another method is the oxidation of the corresponding secondary alcohol.

A documented synthesis of this compound involves the reaction of freshly synthesized pent-4-ynal (B2653755) with ethyl acrylate (B77674) in the presence of a thiazolium chloride catalyst and triethylamine (B128534) in dioxane. nih.gov This method leverages a Stetter-type reaction to construct the carbon skeleton.

The synthesis of analogous γ-keto-substituted alkynes has also been achieved through the regioselective addition of enolates to ruthenium(II) indenyl allenylidene complexes, followed by demetalation. acs.org This process allows for the controlled formation of the γ-keto alkyne structure.

Chemical Reactivity and Transformations of Ethyl 4 Oxooct 7 Ynoate

Reactivity of the Ketone Moiety (C4-oxo)

The ketone functionality at the C4 position is a key reactive center, susceptible to a variety of transformations typical of acyclic ketones.

The carbonyl group of the ketone is electrophilic and readily undergoes nucleophilic addition. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and heteroatomic nucleophiles, can attack the carbonyl carbon. For instance, the addition of a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a tertiary alcohol after acidic workup. Similarly, cyanide ions can add to form a cyanohydrin. The reactivity is comparable to other dialkyl ketones, though the presence of the alkyne and ester functionalities requires careful selection of reaction conditions to ensure chemoselectivity. In a related 4-oxoenoate structure, the ketone moiety has been shown to be a site for nucleophilic attack by biological thiols, such as the cysteine residue in enzymes. nih.gov

The presence of α-hydrogens at both the C3 and C5 positions allows Ethyl 4-oxooct-7-ynoate to function as a nucleophile in aldol (B89426) reactions after conversion to its enolate form. pressbooks.pub Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), can generate the enolate. The C5 position is generally more likely to be deprotonated due to being less sterically hindered compared to the C3 position, which is adjacent to the ethyl ester group.

The resulting enolate can then react with an aldehyde or another ketone in an aldol addition reaction to form a β-hydroxy ketone. pressbooks.pub For example, reaction of the lithium enolate of this compound with benzaldehyde (B42025) would yield a β-hydroxy ketone adduct. harvard.edu Subsequent heating, often under acidic or basic conditions, can lead to dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, a process known as aldol condensation. pressbooks.pub The stereochemical outcome of these reactions can often be controlled by using specific reaction conditions and chiral auxiliaries. harvard.edu

Table 1: Aldol Reaction of this compound

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Product Type | Key Reaction |

| This compound | Benzaldehyde | β-Hydroxy Ketone | Aldol Addition |

| This compound | Acetone | β-Hydroxy Ketone | Aldol Addition |

| This compound | Benzaldehyde (with heat) | α,β-Unsaturated Ketone | Aldol Condensation |

The ketone group can be selectively reduced to a secondary alcohol, yielding ethyl 4-hydroxyoct-7-ynoate. This transformation is commonly achieved using hydride reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comacs.org It selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters and alkynes. masterorganicchemistry.com

A study involving a similar substrate, ethyl (5E)-3-oxooct-5-enoate, demonstrated that reduction with NaBH₄ in ethanol at 0 °C efficiently yields the corresponding hydroxy ester. acs.org A similar outcome is expected for this compound. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, but this would also reduce the ethyl ester to a primary alcohol, resulting in a diol. harvard.edu Therefore, for the selective reduction of the ketone, NaBH₄ is the reagent of choice.

Table 2: Reagents for the Reduction of the Ketone in this compound

| Reagent | Solvent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Ethyl 4-hydroxyoct-7-ynoate | High (reduces ketone only) masterorganicchemistry.comacs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | Oct-7-yne-1,4-diol | Low (reduces both ketone and ester) harvard.edu |

The ketone functionality can be readily converted into various derivatives, which can be useful for purification, characterization, or as protecting groups. Common derivatization reactions include the formation of oximes, hydrazones, and semicarbazones. For example, reacting this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions would produce the corresponding oxime. csic.es Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

Reactivity of the Alkyne Moiety (C7-ynoate)

The terminal alkyne is another key functional handle, enabling a range of powerful synthetic transformations, most notably "click chemistry".

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govrsc.org This reaction provides a highly efficient and regioselective method to form a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) (R-N₃). nih.govrsc.org

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (such as sodium ascorbate), or by using a stable copper(I) salt (e.g., CuI). nih.govd-nb.info The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and can often be performed in aqueous or organic solvents. nih.govnih.gov This transformation allows for the straightforward covalent linking of the this compound scaffold to other molecules bearing an azide group, finding wide application in bioconjugation, materials science, and drug discovery. rsc.orgnih.gov

Table 3: Typical Conditions for CuAAC Reaction with this compound

| Component | Example | Role | Reference |

| Alkyne | This compound | Substrate | - |

| Azide | Benzyl Azide | Coupling Partner | - |

| Copper(I) Source | CuSO₄·5H₂O / Sodium Ascorbate | Catalyst System | nih.gov |

| Ligand (Optional) | THPTA, TBTA | Accelerates reaction, protects biomolecules | nih.gov |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction Medium | nih.gov |

Metal-Catalyzed Hydrofunctionalization of the Alkyne

The terminal alkyne group in this compound is a key site for metal-catalyzed hydrofunctionalization reactions. These reactions involve the addition of an H-X bond across the carbon-carbon triple bond, leading to the formation of new functionalized alkenes. This process is highly valuable in organic synthesis as it allows for the introduction of various functional groups with high regio- and stereoselectivity. nih.gov

Transition metal catalysts, particularly those based on noble metals, have historically been at the forefront of this field due to their high reactivity and selectivity. nih.gov However, there is a growing interest in using more earth-abundant and less toxic first-row transition metals like iron and cobalt. nih.gov These metals offer a more sustainable and economical approach to catalysis. nih.gov The development of suitable chiral ligands for these earth-abundant metals is a significant area of research, aiming to achieve high enantioselectivity in asymmetric hydrofunctionalization reactions. nih.gov

Hydrofunctionalization reactions applicable to the alkyne in this compound include hydroboration and hydrosilylation. nih.gov These reactions typically proceed with excellent chemo-, regio-, and stereoselectivity, and tolerate a broad range of functional groups. nih.gov For instance, hydroboration of a terminal alkyne with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation can lead to the formation of an aldehyde or alcohol. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the outcome of the reaction. nih.govsnnu.edu.cn

Intramolecular-Dipolar Cycloaddition Reactions of Tethered Aldehyde Ynoates

The structure of this compound, containing both a ketone and an alkyne, presents the potential for intramolecular cycloaddition reactions. While direct intramolecular cycloadditions involving the ketone and alkyne of this specific molecule are not extensively documented, related systems demonstrate the principles of such transformations. For example, intramolecular 1,3-dipolar cycloadditions can be facilitated by converting one of the functional groups into a reactive intermediate. electronicsandbooks.comresearchgate.netopen.ac.uk

In a related study, an α-bromoketone tethered to an alkene underwent an intramolecular 1,3-dipolar cycloaddition with a dihydroimidazole (B8729859) to form a complex pyrroloquinoxaline system. electronicsandbooks.comresearchgate.net This reaction proceeds through a cascade of events including the initial cycloaddition, followed by ring-opening and recyclization. researchgate.net The success and outcome of such reactions are highly dependent on the structure of the starting material, including the length and nature of the tether connecting the reacting moieties. electronicsandbooks.comopen.ac.uk For instance, steric hindrance from bulky groups can inhibit the desired cyclization pathway. open.ac.uk

The following table outlines the types of reactants and resulting products in related intramolecular cycloaddition reactions, illustrating the potential transformations for derivatives of this compound.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Dihydroimidazole | Alkene-tethered α-bromoketone | Hexahydropyrroloquinoxaline | researchgate.net |

| Carbonyl ylide | Tethered π-bond | Polycyclic ether | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comsioc-journal.cn The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate and is known for its mild reaction conditions and tolerance of many functional groups. electronicsandbooks.comnih.gov

In the context of this compound, the terminal alkyne can be first converted to a terminal alkenylboronate through hydroboration. uwindsor.ca This intermediate can then participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form more complex structures. mdpi.comuwindsor.ca The choice of palladium catalyst, ligands, and base is crucial for the success of these reactions. rsc.orgbeilstein-journals.org For example, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been used effectively in various cross-coupling reactions. mdpi.comnih.gov

The table below summarizes different palladium-catalyzed cross-coupling reactions that could be applied to derivatives of this compound.

| Coupling Reaction | Reactant 1 (from this compound derivative) | Reactant 2 | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Alkenylboronate | Aryl Halide | Pd(PPh₃)₄ / Base | Aryl-substituted alkene | mdpi.com |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | PdCl₂(PPh₃)₂ / CuI / Base | Aryl/Vinyl-substituted alkyne | acs.org |

| Heck | Alkenyl Halide (from alkyne) | Alkene | Pd(OAc)₂ / Ligand / Base | Diene | mdpi.com |

Transformations Involving the Ethyl Ester Group

The ethyl ester functional group in this compound can undergo several important transformations, providing pathways to other carboxylic acid derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 4-oxooct-7-ynoic acid. acs.orgacs.org This reaction can be carried out under either acidic or basic conditions. savemyexams.comsavemyexams.com

Acid-catalyzed hydrolysis is a reversible reaction that is typically performed by heating the ester with a dilute acid, such as sulfuric acid, in the presence of water. savemyexams.comsavemyexams.com To drive the equilibrium towards the products, an excess of water is often used. savemyexams.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. savemyexams.comsavemyexams.com It is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. savemyexams.comresearchgate.net This reaction initially produces the carboxylate salt, which is then protonated in a separate step by adding a strong acid to yield the final carboxylic acid. savemyexams.comsavemyexams.com Lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water is also an effective reagent for this transformation. researchgate.net

The table below shows typical conditions for the hydrolysis of esters.

| Hydrolysis Type | Reagents | Conditions | Product | Reference |

| Acidic | Dilute H₂SO₄, H₂O | Reflux | Carboxylic Acid, Ethanol | savemyexams.comsavemyexams.com |

| Basic (Saponification) | 1. NaOH (aq) or KOH (aq) 2. HCl (aq) or H₂SO₄ (aq) | 1. Reflux 2. Acidification | Carboxylic Acid, Ethanol | savemyexams.comresearchgate.net |

| Basic (Mild) | LiOH, THF/H₂O | Stirring, Room Temperature | Carboxylic Acid, Ethanol | researchgate.net |

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this means the ethyl group can be replaced by a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. masterorganicchemistry.com For example, to convert this compound to mthis compound, sodium methoxide (B1231860) in methanol would be used. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Acid-catalyzed transesterification typically uses a mineral acid catalyst, and the alcohol that will provide the new alkoxy group is often used as the solvent to drive the reaction to completion. masterorganicchemistry.com

Various catalysts can be employed for transesterification, including metal catalysts and N-heterocyclic carbenes. organic-chemistry.org

The following table summarizes conditions for transesterification.

| Catalyst Type | Reagents | Conditions | Product Example | Reference |

| Basic | NaOR' in R'OH | Varies | R-COOR' | masterorganicchemistry.com |

| Acidic | H₂SO₄ in R'OH | Reflux | R-COOR' | masterorganicchemistry.com |

| Organocatalyst | N-Heterocyclic Carbene, R'OH | Varies | R-COOR' | organic-chemistry.org |

Amidation and Other Carboxylic Acid Derivative Formations

The ethyl ester of this compound can be converted into amides and other carboxylic acid derivatives. Direct amidation of the ester can be achieved by heating it with an amine. However, this reaction is often slow and may require high temperatures.

A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid, 4-oxooct-7-ynoic acid. acs.orgacs.org The carboxylic acid can then be activated and reacted with an amine to form the amide. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alternatively, direct amination of related β-ketoesters has been achieved under specific conditions. For example, γ-halo-β-ketoesters can undergo direct amination with anilines. nih.gov While not a direct transformation of the ester group itself, it showcases a method to introduce an amino group into a similar molecular scaffold.

The table below outlines a general two-step process for amidation starting from an ester.

| Step | Reaction | Reagents (Example) | Intermediate/Product |

| 1 | Hydrolysis | NaOH (aq), then HCl (aq) | Carboxylic Acid |

| 2 | Amidation | SOCl₂, then R₂NH | Amide |

Tandem and Domino Reactions Incorporating this compound

Tandem and domino reactions, which involve the sequential formation of multiple chemical bonds in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. nih.gov The structure of this compound is well-suited for such processes. The terminal alkyne, the ketone at the C-4 position, and the ethyl ester moiety serve as distinct reactive handles that can be engaged in a controlled sequence to construct elaborate molecular architectures.

Cascade Reactions Driven by Multiple Functional Groups

The strategic placement of three different functional groups in this compound allows for the design of cascade reactions where each group participates in a programmed sequence. A hypothetical cascade could be initiated at any of the functional groups depending on the chosen reagents and catalysts.

For instance, a reaction sequence could begin with the nucleophilic attack on the terminal alkyne. This could be followed by an intramolecular reaction involving the ketone, and the sequence could terminate with a transformation of the ester group. The C-H bonds adjacent to the carbonyl group are weakly acidic and can be deprotonated by strong bases, initiating condensation reactions. pressbooks.pub Similarly, the carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. pressbooks.pub

The specific nature of these cascade reactions would be highly dependent on the reaction conditions. The presence of multiple reactive sites necessitates careful control to achieve selectivity for a desired reaction pathway over other potential side reactions. Research into the synthesis of related keto acids, such as 4-oxooct-7-enoic acid and 4-oxonon-8-enoic acid, demonstrates the utility of such polyfunctional molecules in building complex structures. whiterose.ac.uk

Organocatalytic Domino Reactions with Related Oxo-enoates

While specific organocatalytic domino reactions involving this compound are not extensively documented, the reactivity of analogous α,β-unsaturated oxo-esters (oxo-enoates) provides a strong precedent for its potential applications. Organocatalysis has emerged as a powerful tool for mediating complex domino reactions with high stereoselectivity. nih.govrsc.org

For example, studies on the enantioselective domino Michael-Michael reaction of α,β-unsaturated aldehydes with ethyl (E)-7-oxohept-2-enoate, catalyzed by chiral secondary amines, have been reported to produce chiral cyclohexanedicarbaldehydes with excellent diastereo- and enantioselectivity. rsc.org This transformation highlights how the keto-ester functionality can participate in sequential conjugate additions. Given the structural similarity, this compound could potentially be employed in similar domino sequences, where the alkyne first undergoes hydrofunctionalization to an enoate, followed by a catalyzed cascade.

The following table summarizes research findings for a domino reaction with a related oxo-enoate, demonstrating the potential for achieving high stereocontrol.

Table 1: Organocatalytic Domino Michael-Michael Reaction of α,β-Unsaturated Aldehydes with Ethyl (E)-7-oxohept-2-enoate

| Entry | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Diphenylprolinol silyl (B83357) ether | 85 | >95:5 | 99 |

| 2 | 4-Nitrobenzaldehyde | Diphenylprolinol silyl ether | 90 | >95:5 | 98 |

| 3 | 4-Methoxybenzaldehyde | Diphenylprolinol silyl ether | 82 | >95:5 | 99 |

| 4 | Cinnamaldehyde | Diphenylprolinol silyl ether | 78 | >95:5 | 97 |

Data derived from analogous reactions reported in the literature. rsc.org

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement Analogues)

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org A direct Meyer-Schuster rearrangement of this compound is not feasible as the substrate lacks the required propargylic alcohol moiety.

However, a Meyer-Schuster-type transformation could be envisioned as part of a multi-step, one-pot sequence. This would first require the selective reduction of the ketone at the C-4 position to a secondary alcohol, generating the necessary propargylic alcohol intermediate, specifically ethyl 4-hydroxyoct-7-ynoate. This intermediate could then undergo an acid-catalyzed or metal-catalyzed rearrangement. Modern protocols for the Meyer-Schuster rearrangement often employ mild catalysts, such as gold(I) or silver(I) complexes, which could offer compatibility with the ester functional group. researchgate.net

The reaction would proceed through a 1,3-hydroxyl shift to form an allenol intermediate, which would then tautomerize to the final α,β-unsaturated carbonyl compound. Gold-catalyzed versions of this rearrangement have been shown to be efficient for a variety of propargylic alcohols. researchgate.netnih.gov

Table 2: Catalysts for Meyer-Schuster Rearrangement of Propargylic Alcohols

| Entry | Substrate Type | Catalyst System | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Tertiary Propargylic Alcohol | [(NHC)AuCl]/Ag(I) salt | Methanol/Water, 60 °C | High yield of α,β-unsaturated ketone researchgate.net |

| 2 | Secondary Propargylic Alcohol | Strong Acid (e.g., H₂SO₄) | Acidic media | α,β-unsaturated ketone/aldehyde wikipedia.org |

| 3 | Tertiary Propargylic Alcohol | InCl₃ | Microwave irradiation | Excellent yield, good stereoselectivity wikipedia.org |

| 4 | Propargylic Ester | Gagosz's catalyst/PhI(OAc)₂ | Dichloromethane | Dehydrogenative rearrangement to alkynyl ketone nih.gov |

Data derived from studies on analogous propargylic systems. wikipedia.orgresearchgate.netnih.gov

This approach would transform this compound into a conjugated enone system, further expanding its synthetic utility.

Advanced Research Applications of Ethyl 4 Oxooct 7 Ynoate

Ethyl 4-oxooct-7-ynoate as a Key Intermediate in Total Synthesis

The total synthesis of complex molecules is a cornerstone of organic chemistry, providing access to rare natural substances and enabling the creation of novel analogues with improved properties. sci-hub.sesnf.ch In this field, the strategic selection of starting materials and intermediates is paramount to the success and efficiency of a synthetic route. sci-hub.se this compound serves as a potent intermediate due to its distinct functional groups, which can be manipulated selectively to build molecular complexity.

The journey of synthesizing a natural product is often a long and challenging process that sparks new ideas and projects. thieme-connect.de While specific examples detailing the use of this compound in the completed total synthesis of a major natural product are not prominently featured in recent literature, its structure is emblematic of a useful synthetic precursor. The terminal alkyne is a particularly powerful functional handle for forming carbon-carbon bonds through well-established methodologies like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. Furthermore, the alkyne can participate in cycloaddition reactions or be selectively reduced to either a cis- or trans-alkene, or even a saturated alkyl chain, offering immense stereochemical and structural control. The keto-ester portion of the molecule can be used to construct cyclic and acyclic systems, including lactones and other heterocyclic cores found in numerous natural products. syr.edu

The creation of new drugs and bioactive molecules often relies on the synthesis of core structures, known as pharmacophores, which are responsible for a substance's biological activity. nih.gov The keto-ester functionality within this compound makes it an ideal starting point for synthesizing a variety of heterocyclic compounds, which are prevalent in medicinal chemistry. whiterose.ac.uk For instance, the 1,4-dicarbonyl relationship can be a precursor to five-membered heterocycles such as furans, pyrroles, and pyrazoles. The terminal alkyne provides a site for applying "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily link the core structure to other molecular fragments, a common strategy in drug discovery and the development of bioactive probes.

Application in the Development of Chemical Probes and Tags

Perhaps the most well-documented advanced application of this compound is in the field of chemical biology, specifically in the design and synthesis of chemical probes for studying biomolecular interactions.

Photoaffinity labeling (PAL) is a powerful method used to identify the interactions between small molecules and proteins directly within their native biological environment. sci-hub.senih.gov This technique requires a "probe" molecule that is typically derivatized with a photoreactive group and a reporter handle. A significant challenge is to ensure the probe retains the biological activity of the original molecule, which has led to the development of "minimalist" linkers that are as small as possible to avoid steric hindrance. sci-hub.se

This compound has been explicitly used as a key synthetic intermediate in the creation of these minimalist linkers. google.comgoogle.com Specifically, it serves as a precursor to linkers that contain a diazirine (a small, highly efficient photoreactive group) and a terminal alkyne (a versatile reporter handle). sci-hub.senih.gov In the synthesis of these probes, often called "fully functionalized" fragment (FFF) probes, the this compound structure provides the crucial terminal alkyne component of the constant tag. google.comgoogle.com

| Component | Function | Role of this compound |

|---|---|---|

| Variable Fragment | A small-molecule motif designed to bind to a specific protein or class of proteins. | N/A (This is the "bait" part of the probe). |

| Photoreactive Group (Diazirine) | Upon UV irradiation, generates a highly reactive carbene that forms a covalent bond with the target protein. sci-hub.se | Serves as the foundational scaffold onto which the diazirine-containing moiety is constructed. |

| Reporter Handle (Terminal Alkyne) | Allows for the attachment of a reporter tag (e.g., fluorophore, biotin) via "click chemistry" for subsequent detection and analysis. sci-hub.senih.gov | Directly provides the essential terminal alkyne group. google.comgoogle.com |

The probes derived from this compound are central to modern photoaffinity labeling strategies aimed at identifying protein targets of small molecules. nih.govuchicago.edu The general workflow is a multi-step process:

Incubation: The diazirine-alkyne probe is introduced to living cells or a cell lysate and allowed to bind to its target protein(s). google.com

Photo-Cross-Linking: The sample is irradiated with UV light, activating the diazirine. This generates a reactive carbene that covalently cross-links the probe to any protein in close proximity, effectively "tagging" the binding partner. sci-hub.se

Lysis and Conjugation: The cells are broken open (lysed) to release the proteins. The alkyne handle on the now-covalently attached probe is used to "click" on a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. sci-hub.segoogle.com

Analysis: The tagged proteins can be visualized by methods like in-gel fluorescence scanning or isolated for identification via mass spectrometry, revealing the cellular targets of the original small molecule. uchicago.edu

This strategy has been successfully used to interrogate non-covalent protein-drug interactions under native cellular conditions and to profile the targets of kinase inhibitors. sci-hub.senih.gov

Role in the Synthesis of Novel Materials

The application of this compound in the field of materials science is less documented than its role in chemical biology and synthesis. However, its structure suggests significant potential. The terminal alkyne is a key functional group in polymerization chemistry, including the synthesis of polyacetylenes and other conjugated polymers with interesting electronic and optical properties. It can also be readily used to functionalize surfaces through "click" reactions, attaching a layer of organic molecules to inorganic or polymeric substrates to alter their surface properties, such as hydrophobicity or biocompatibility. While other alkynoates have been used to create conjugated diene systems researchgate.net, the specific use of this compound in creating bulk materials remains an area open for future research.

Precursors for Polymer Chemistry

This compound possesses two key functional groups, a terminal alkyne and a keto-ester, which make it a valuable monomer for various polymerization reactions. The terminal alkyne can participate in reactions like click chemistry and alkyne metathesis, while the ketone and ester functionalities offer sites for further modification or can influence the polymer's properties.

Recent decades have seen a surge in the investigation of alkynyl-based monomers for creating polymers with unique optoelectronic properties due to their conjugated main chains. mdpi.com Polymerizations involving alkynes and amines/amides have garnered significant attention due to the use of inexpensive monomers and the production of polymers containing C-N bonds, which offer unique reactivity and functionalities. researchgate.net

One of the key polymerization strategies for which this compound is suitable is multicomponent polymerization (MCP). MCPs are highly efficient, atom-economical reactions that can produce complex polymer structures in a single step. researchgate.net For instance, catalyst-free azide-alkyne polymerizations can be achieved using keto-activated alkynes, which react with azides to form linear or hyperbranched 1,4-regioregular polytriazoles (PTAs). mdpi.com This method is advantageous due to its moderate reaction conditions and high regioselectivity. mdpi.com Furthermore, keto-activated diynes have been shown to undergo amino-yne polymerization under ambient conditions without a catalyst, yielding poly(β-enaminone)s in excellent yields. mdpi.com

The reactivity of the alkyne group in this compound also allows for its participation in polycyclotrimerization reactions. These reactions, involving diyne molecules, can produce C3-symmetric polyphenylenes with repeating benzene (B151609) ring units. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reacting Functional Group(s) | Potential Polymer Product | Key Features |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Terminal Alkyne | Polytriazole | High efficiency, high regioselectivity, can be catalyst-free. mdpi.com |

| Amino-Yne Polymerization | Terminal Alkyne, Ketone | Poly(β-enaminone) | Catalyst-free, high yield, potential for stereoselectivity. mdpi.com |

| Multicomponent Polymerization (A³) | Terminal Alkyne | Poly(propargylamine) | Requires a catalyst (e.g., In(III) or Cu(I)), combines alkyne, aldehyde, and amine. researchgate.net |

Contribution to Organogelator Synthesis (Conceptual Application)

Organogelators are low molecular weight compounds (LMWGs) that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. The design of LMWGs often relies on a balance of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions.

While specific studies on this compound as an organogelator are not prominent, its molecular structure contains features conceptually suited for such applications. The presence of a ketone and an ester group allows for hydrogen bond acceptance, while the linear alkyl chain can participate in van der Waals interactions. The terminal alkyne could be functionalized to introduce moieties that promote π-π stacking or other specific interactions.

The synthesis of carbohydrate-based organogelators has demonstrated that ester functionalities can be key components in the gelator structure. odu.edu Furthermore, the introduction of terminal alkyne groups onto standard alkylamide-based organogelators has been explored in the context of "click" chemistry within a supramolecular environment, indicating the compatibility of the alkyne group within self-assembling systems. researchgate.net The general principle involves the self-assembly of these small molecules into fibrous networks through non-covalent interactions, which immobilize the solvent. mdpi.com Conceptually, derivatives of this compound, particularly after conversion to an amide or other hydrogen-bond-donating group, could exhibit such self-assembly behavior.

Precursor for Scaffold Diversity in Drug Discovery Research

Molecular scaffolds form the core structure of a molecule, serving as a template for attaching various functional groups to create derivatives with diverse biological activities. mdpi.comrsc.org The search for novel compounds in drug discovery often begins with identifying and modifying these core structures. arxiv.org

This compound, as a γ-keto ester, is a valuable precursor for the synthesis of a wide variety of heterocyclic scaffolds, which are central to medicinal chemistry. The bifunctional nature of the molecule allows for sequential or one-pot reactions to build complex ring systems.

One common application of γ-keto esters is in condensation reactions with amino-heterocycles to form fused ring systems. For example, γ-keto esters can be condensed with 2-aminopyridine (B139424) derivatives in the presence of polyphosphoric acid to synthesize diazepine (B8756704) compounds. nih.govnajah.eduresearchgate.net This general strategy highlights the utility of the keto-ester portion of this compound for building heterocyclic libraries.

The terminal alkyne adds another layer of synthetic versatility. It can be involved in various cyclization reactions. For example, sequential reactions of aminoalkynes with carbonyl compounds, such as β-ketoesters, can lead to the formation of diverse nitrogen-containing heterocyclic scaffolds. mdpi.com The alkyne can also be hydrated to form a 1,4-dicarbonyl compound, a key intermediate for synthesizing various heterocycles like furans, pyrroles, and pyridazines through reactions like the Paal-Knorr synthesis. The hydration of alkynes to ketones is a well-established transformation that can be catalyzed by various reagents, including gold complexes. organic-chemistry.org

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reagent/Reaction Type | Intermediate Formed | Resulting Heterocycle |

|---|---|---|

| Hydrazine (B178648) | Direct cyclization | Pyridazinone |

| Amine (e.g., 2-aminopyridine) | Condensation | Fused Diazepine najah.edu |

| Alkyne Hydration followed by Amine | 1,4-Dicarbonyl | Pyrrole (Paal-Knorr) |

| Alkyne Hydration followed by Hydrazine | 1,4-Dicarbonyl | Pyridazine (Paal-Knorr) |

The ability to generate such a diverse range of scaffolds from a single, readily accessible precursor makes this compound a significant tool in the exploration of new chemical space for drug discovery programs.

Analytical and Spectroscopic Characterization Methodologies for Ethyl 4 Oxooct 7 Ynoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. For Ethyl 4-oxooct-7-ynoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its proton and carbon signals.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the presence of pi systems.

The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the oxygen are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) appear as a triplet. The protons on the carbon chain between the ester and ketone functionalities, as well as those between the ketone and the alkyne, will have specific chemical shifts and coupling patterns based on their positions. The terminal alkyne proton is also expected to have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.65 | t | 7.0 |

| H-3 | 2.80 | t | 7.0 |

| H-5 | 2.78 | t | 7.2 |

| H-6 | 2.50 | dt | 7.2, 2.6 |

| H-8 | 2.00 | t | 2.6 |

| -OCH₂CH₃ | 4.15 | q | 7.1 |

| -OCH₂CH₃ | 1.25 | t | 7.1 |

Note: Predicted data based on general principles of ¹H NMR spectroscopy.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic environment.

The carbonyl carbons of the ester and ketone groups are significantly deshielded and appear at the downfield end of the spectrum. The sp-hybridized carbons of the alkyne group have characteristic chemical shifts. The carbons of the ethyl group and the methylene carbons of the octanoate chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 173.0 |

| C-2 | 34.5 |

| C-3 | 37.0 |

| C-4 | 208.0 |

| C-5 | 42.0 |

| C-6 | 18.0 |

| C-7 | 83.0 |

| C-8 | 69.0 |

| -OCH₂CH₃ | 61.0 |

| -OCH₂CH₃ | 14.0 |

Note: Predicted data based on general principles of ¹³C NMR spectroscopy.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons in the ethyl group and along the carbon chain. For example, a cross-peak between the signals at δ 2.65 and δ 2.80 would confirm the adjacency of the H-2 and H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal of the -OCH₂- group at δ 4.15 would show a correlation to the carbon signal at δ 61.0.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured exact mass can be compared to the calculated mass for a given formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 183.0965 |

| [M+Na]⁺ | 205.0784 |

Note: Predicted data based on the molecular formula C₁₀H₁₄O₃.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides accurate mass measurements of the molecular ions, typically protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This technique helps to confirm the molecular weight of the compound with minimal fragmentation, which is crucial for verifying the integrity of the synthesized molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds by identifying the functional groups present in their molecular structure. When a sample of this compound is subjected to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The resulting FT-IR spectrum is a unique molecular fingerprint.

The structure of this compound contains several distinct functional groups, each with characteristic absorption bands in the infrared spectrum. libretexts.orgdummies.commasterorganicchemistry.com The key functional groups are the ethyl ester, the ketone, and the terminal alkyne.

The carbonyl (C=O) stretching vibrations are particularly prominent and informative. masterorganicchemistry.com Due to the presence of both an ester and a ketone, two distinct carbonyl peaks are expected. The ester carbonyl stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1715 cm⁻¹). libretexts.orgorgchemboulder.com The terminal alkyne group gives rise to two characteristic absorptions: a sharp, medium-intensity peak for the C≡C triple bond stretch in the 2100-2260 cm⁻¹ region and a strong, sharp peak for the terminal ≡C-H stretch at approximately 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com The presence of sp³ hybridized C-H bonds in the ethyl and octanoate backbone will result in strong absorptions in the 2850-3000 cm⁻¹ region. docbrown.info Finally, the C-O stretching vibrations of the ester group are typically observed as two or more bands in the 1000-1300 cm⁻¹ range. orgchemboulder.comlibretexts.org

By analyzing the positions, intensities, and shapes of these absorption bands, researchers can confirm the presence of the key functional groups within the this compound molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkane | C-H Stretch | 2850-3000 | Strong |

| Alkyne | C≡C Stretch | 2100-2260 | Medium, Sharp |

| Ester Carbonyl | C=O Stretch | 1735-1750 | Strong |

| Ketone Carbonyl | C=O Stretch | ~1715 | Strong |

| Ester | C-O Stretch | 1000-1300 | Strong |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule, particularly the presence of chromophores—parts of a molecule that absorb light. In this compound, the primary chromophores are the two carbonyl groups (ketone and ester). These groups contain non-bonding electrons (n electrons) and pi electrons (π electrons).

The most likely electronic transition to be observed in the UV-Vis spectrum of this compound is the n→π* (n to pi-star) transition associated with the carbonyl groups. This transition involves the excitation of a non-bonding electron from an n orbital to an antibonding π* orbital. Typically, n→π* transitions for isolated carbonyl groups are weak and occur in the ultraviolet region, around 270-300 nm. The alkyne group, while possessing π electrons, does not typically absorb strongly in the accessible UV region. The spectrum is usually recorded by dissolving the compound in a solvent that is transparent in the UV region, such as ethanol (B145695) or hexane.

While UV-Vis spectroscopy is not as structurally informative as FT-IR or NMR for this particular compound, it can be useful for quantitative analysis and for studying reactions that involve changes to the chromophores.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ketone (C=O) | n→π | ~270-290 | Low |

| Ester (C=O) | n→π | ~205-215 | Low |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture, to identify and to quantify each component. For this compound, HPLC is the method of choice for determining purity and for quantitative measurements in various matrices. The technique involves a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Quantitative analysis is achieved by creating a calibration curve from the peak areas of known concentrations of a pure this compound standard. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Purity is assessed by examining the chromatogram for the presence of extraneous peaks, with the area of the main peak relative to the total area of all peaks providing a percentage purity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar organic compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile or methanol (B129727).

For the analysis of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure good resolution and reasonable analysis times. The compound, being moderately polar, will be retained on the nonpolar stationary phase, and its elution will be controlled by the proportion of the organic solvent in the mobile phase.

A significant challenge in the HPLC analysis of β-keto esters like this compound is the potential for keto-enol tautomerism, which can lead to poor peak shape or peak splitting. chromforum.org To mitigate this, method parameters such as mobile phase pH and column temperature can be optimized to favor one tautomeric form or to accelerate the interconversion between forms. chromforum.org Detection is typically performed using a UV detector set at a wavelength where the carbonyl chromophore absorbs, such as 210 nm.

Table 3: Exemplary RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Other Instrumental Methods for Characterization

Beyond chromatographic and basic spectroscopic methods, other instrumental techniques are employed to characterize the physical properties of this compound.

Melting point analysis is a fundamental technique used to determine the purity and identity of a solid compound. A pure crystalline solid will have a sharp and well-defined melting point range. Impurities typically depress and broaden the melting point range. However, for many organic compounds, particularly esters of moderate molecular weight like this compound, the substance may exist as an oil or a low-melting solid at room temperature. In such cases, a melting point may not be applicable or is not routinely reported. A search of the available literature did not yield a specific melting point for this compound, suggesting it is likely an oil at ambient temperatures. For comparison, the melting point of a solid ester, Ethyl 4-aminobenzoate, is reported to be in the range of 88-90 °C. sigmaaldrich.com

Computational and Theoretical Investigations of Ethyl 4 Oxooct 7 Ynoate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred spatial arrangement (conformation) of a molecule. rsdjournal.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and particularly Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation for a given molecule. nih.gov

For ethyl 4-oxooct-7-ynoate, these calculations can determine the optimal geometry by finding the lowest energy arrangement of its atoms. This involves calculating key structural parameters. The process also yields vital information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. nih.govmdpi.com

Table 1: Representative Data from Quantum Chemical Calculations on a Keto-Ester Alkyne (Note: This table is illustrative of typical results obtained from quantum chemical calculations and does not represent experimentally verified data for this compound.)

| Parameter | Description | Hypothetical Value | Method Example |

| Total Energy | The total electronic energy of the optimized geometry. | -615.45 Hartrees | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.85 Debye | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.9 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | The energy difference, indicating chemical reactivity. | 6.3 eV | DFT/B3LYP/6-31G(d,p) |

| C=O Bond Length | Calculated length of the ketone carbonyl bond. | 1.21 Å | DFT/B3LYP/6-31G(d,p) |

| C≡C Bond Length | Calculated length of the alkyne triple bond. | 1.20 Å | DFT/B3LYP/6-31G(d,p) |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that is particularly effective for studying reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jp It allows chemists to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. rsc.org

For this compound, DFT could be used to investigate various potential transformations:

Intramolecular Cyclization: The molecule could undergo cyclization to form five- or six-membered rings. DFT calculations can predict the activation energies for different cyclization pathways, determining which product is kinetically favored.

Nucleophilic Addition: The reactivity of the ketone carbonyl group towards various nucleophiles can be modeled. DFT can help understand the stereoselectivity of such additions.

Alkyne Reactions: Reactions involving the terminal alkyne, such as hydration, hydrogenation, or coupling reactions, can be studied. For instance, in a potential metal-catalyzed reaction, DFT can elucidate the mechanism by modeling the oxidative addition, migratory insertion, and reductive elimination steps. sumitomo-chem.co.jp

The choice of the functional (e.g., B3LYP, M06, BHandHLYP) and basis set is critical for obtaining accurate results and must often be benchmarked against experimental data where available. nih.govsumitomo-chem.co.jp

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction (Note: This table illustrates the type of data generated from DFT studies of reaction mechanisms.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step. | +15.2 |

| Intermediate | A stable species formed during the reaction. | -5.8 |

| Transition State 2 (TS2) | Energy barrier for the second step. | +10.5 |

| Products | Final products of the reaction. | -22.7 |

Molecular Dynamics Simulations of Compound Interactions

While quantum mechanics focuses on the electronic structure of a single or few molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations rely on force fields—a set of parameters that approximate the potential energy of a system—to calculate the forces on each atom and simulate their subsequent motion. ajchem-a.com

For this compound, MD simulations could be used to investigate:

Solvation: How the molecule behaves in different solvents. Simulations can reveal the structure of the solvent shell around the molecule and calculate properties like the solvation free energy.

Conformational Dynamics: How the flexible alkyl chain of the molecule moves and folds over time at a given temperature.

Interactions with Biomolecules: If the compound were being investigated as a potential enzyme inhibitor, MD simulations could model its binding to the protein's active site. ajchem-a.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time can provide insights into the stability and nature of the protein-ligand complex. ajchem-a.comfigshare.com

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation (Note: This table outlines the setup and results typical of an MD simulation.)

| Parameter/Output | Description | Example |

| Force Field | Set of equations and parameters to describe system energy. | GROMOS, AMBER, CHARMM |

| Solvent Model | Explicit or implicit representation of the solvent. | TIP3P Water |

| Simulation Time | The duration of the simulation. | 500 nanoseconds |

| RMSD | Root Mean Square Deviation; measures conformational stability. | Average value of 2.1 Å |

| RMSF | Root Mean Square Fluctuation; measures flexibility of atoms. | Higher values for terminal atoms |

| Binding Free Energy | Calculated energy of binding to a receptor (e.g., MM/PBSA). | -8.5 kcal/mol |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can help confirm a molecule's identity and assign features in an experimental spectrum. mpg.de

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. rsdjournal.org The calculated IR and Raman spectra for this compound would be expected to show characteristic peaks for the C=O stretch of the ketone, the C≡C stretch of the alkyne, the C-H stretch of the terminal alkyne, and the C=O stretch of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the magnetic shielding of atomic nuclei, which can be converted into chemical shifts (δ). This allows for the prediction of ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. mdpi.com For this compound, this could predict the λ_max values for n→π* transitions associated with the carbonyl group and π→π* transitions, which can be compared with experimental UV-Vis spectra.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table demonstrates how computational results are compared with experimental data. Predicted values are hypothetical.)

| Spectroscopic Feature | Predicted Value (Computational) | Experimental Value |

| IR: Ketone C=O Stretch | 1725 cm⁻¹ | 1718 cm⁻¹ |

| IR: Alkyne C≡C Stretch | 2120 cm⁻¹ | 2115 cm⁻¹ |

| ¹³C NMR: Ketone Carbonyl | 208.5 ppm | 207.9 ppm |

| ¹³C NMR: Ester Carbonyl | 173.0 ppm | 172.4 ppm |

| ¹H NMR: Alkyne Proton | 2.15 ppm | 2.10 ppm |

| UV-Vis: n→π λ_max* | 285 nm | 282 nm |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Transformations for Ethyl 4-oxooct-7-ynoate

The unique combination of a ketone and a terminal alkyne in this compound opens up a rich landscape for the development of novel catalytic transformations. Future research is likely to focus on leveraging these functionalities for the synthesis of complex molecular architectures.

The terminal alkyne is a particularly reactive handle for a variety of metal-catalyzed reactions. nih.gov Gold-catalyzed hydration of the alkyne, for instance, could provide a regioselective route to the corresponding methyl ketone, transforming the molecule into a 1,4-dicarbonyl compound. organic-chemistry.org Such compounds are valuable precursors in organic synthesis. Furthermore, transition-metal-catalyzed reactions, such as carbometalation, could be explored to introduce further complexity. acs.org

The ketone functionality also presents opportunities for innovative catalytic reactions. For example, catalytic aldehyde-alkyne couplings triggered by ketyl radicals represent a modern approach to forming new carbon-carbon bonds. acs.orgnih.gov Adapting such methodologies to intramolecular reactions within this compound or its derivatives could lead to the formation of novel cyclic structures.

Moreover, the development of stereodivergent functionalization of the alkyne moiety could yield a broad spectrum of functionalized alkenes and alkanes with high precision. rsc.org This could involve catalytic processes like semi-hydrogenation and hydrosilylation, offering pathways to diverse and structurally complex molecules. rsc.org

| Transformation Type | Potential Product | Catalyst System |

| Alkyne Hydration | 1,4-Dicarbonyl Compound | Gold-based catalysts |

| Carbonyl-Alkyne Coupling | Cyclic Alcohols | Photoredox catalysts |

| Stereodivergent Hydrogenation | Functionalized Alkenes | Transition-metal complexes |

Exploration of Biological Applications Beyond Direct Clinical Use (e.g., Enzyme Probes, Chemical Biology Tools)

The structural features of this compound make it an intriguing candidate for the development of chemical biology tools. The terminal alkyne can serve as a bioorthogonal handle, allowing for its attachment to biomolecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This functionality could be exploited to design and synthesize alkyne-functionalized chemical probes to investigate the substrate specificities of enzymes like nonribosomal peptide synthetases. nih.gov By incorporating this compound into a larger molecule that mimics a natural substrate, researchers could potentially "click" on a reporter tag (e.g., a fluorophore or biotin) to visualize or isolate enzyme-substrate interactions. Similarly, alkyne-tagged dopamine (B1211576) analogues have been developed as versatile probes for studying the dopaminergic system, suggesting a similar potential for derivatives of this compound in neuroscience research. nih.gov

The keto group can also be utilized for bio-conjugation. For instance, it can react with aminooxy-containing molecules to form stable oxime linkages. nih.gov This dual functionality allows for orthogonal labeling strategies, where the alkyne and ketone can be functionalized with different reporters in a stepwise manner.

Integration into Advanced Functional Materials

The alkyne and ketone groups of this compound offer multiple avenues for its integration into advanced functional materials. The alkyne functionality is particularly valuable for the synthesis of novel polymers and the modification of existing ones.

Alkynes are versatile building blocks for constructing conjugated polymers, which have applications in electronics and photonics. oup.com this compound could be used as a monomer in polymerization reactions such as Sonogashira coupling to create poly(aryleneethynylene)s with pendant keto-ester functionalities. oup.com These pendant groups could then be used for post-polymerization modification to tune the material's properties.

Furthermore, alkyne-functionalized polymers can be cross-linked through thiol-yne click chemistry to form soft and biocompatible elastomers. acs.orgnsf.gov The resulting materials could have applications in biomedical engineering, such as in tissue engineering scaffolds or drug delivery systems. The presence of the keto group could provide an additional site for drug conjugation or for modulating the material's degradability. uni-konstanz.de Research into keto-functionalized polyethylenes has shown that in-chain keto groups can act as predetermined breaking points, enhancing photodegradability. uni-konstanz.de

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and predictive modeling are poised to play a crucial role in exploring the chemical space around this compound and designing new derivatives with tailored properties.

Theoretical calculations can be employed to predict the outcomes of various chemical reactions, guiding the synthetic efforts towards desired products. For instance, computational studies on the hydration of alkynes catalyzed by gold complexes have provided valuable insights into the reaction mechanism. mdpi.com Similar studies on this compound could help in selecting the optimal catalyst and reaction conditions for specific transformations.

Furthermore, computational methods can be used to simulate the electronic and optical properties of alkyne derivatives, which is particularly relevant for the design of new materials for optoelectronic applications. scielo.brresearchgate.net By systematically modifying the structure of this compound in silico, researchers can screen for derivatives with desired properties before embarking on their synthesis. The modeling of reactions such as azide-alkyne cycloadditions can also aid in understanding the reactivity of this scaffold in biological and materials science contexts. youtube.com

Sustainable Synthesis Routes for this compound and its Analogues

The principles of green chemistry are increasingly important in modern organic synthesis. Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.

This could involve the use of greener solvents, such as ethyl lactate, which is a bio-based and biodegradable solvent. rsc.org The development of catalytic methods that utilize earth-abundant and non-toxic metals is another important area of research. For instance, the use of recyclable catalysts for alkyne functionalization aligns with the principles of sustainable chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.